Atroplex

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

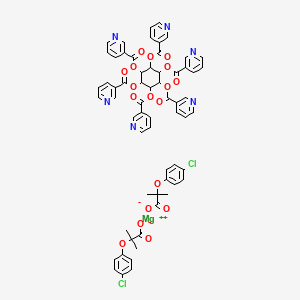

Atroplex, also known as this compound, is a useful research compound. Its molecular formula is C62H50Cl2MgN6O18 and its molecular weight is 1262.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Phytoremediation and Environmental Applications

Phytoremediation Potential

Atriplex species are recognized for their ability to remediate contaminated soils, particularly those affected by salinity and heavy metals. Research indicates that Atriplex spp. can effectively accumulate sodium and chloride ions from saline soils, making them valuable for road salt remediation efforts. For instance, studies show that Atriplex patula can remove significant amounts of sodium and chloride from contaminated environments, with varying timelines for complete remediation depending on the species used .

Case Study: Road Salt Remediation

In a controlled study, Atriplex spp. demonstrated the capacity to extract 18-55 mg of sodium per gram of dry weight from NaCl-spiked soil over two months. The study concluded that using these plants could significantly mitigate the environmental impacts of road salting .

Biofuel Production

Bioconversion of Atriplex Crassifolia

Recent research has explored the conversion of Atriplex crassifolia into biofuels. The study investigated various pre-treatment methods to enhance saccharification yields using thermostable cellulases. The best results were achieved with acid pre-treatment, yielding a maximum saccharification rate of 39.5% . This process highlights Atriplex's potential as a sustainable feedstock for bioethanol production.

Enzymatic Hydrolysis for Ethanol Production

Following optimal pre-treatment conditions, the hydrolyzed sugars from Atriplex crassifolia were fermented using Saccharomyces cerevisiae, resulting in an ethanol yield of 16.33% after 72 hours of fermentation . This positions Atriplex as a promising candidate for renewable energy sources.

Traditional Medicinal Uses

Ethnopharmacological Insights

Atriplex halimus has a long-standing history in traditional medicine due to its rich phytochemical profile. Studies have identified various bioactive compounds within its extracts, including phenolic acids and flavonoids, which exhibit antioxidant, antibacterial, antidiabetic, and cytotoxic properties . This underscores the need for further ethnopharmacological research to explore its medicinal potential fully.

Phytochemical Composition and Pharmacological Properties

A comprehensive review highlighted the diverse pharmacological effects associated with Atriplex halimus extracts. These include:

- Antioxidant Activity: Protects against oxidative stress.

- Antibacterial Properties: Effective against various bacterial strains.

- Antidiabetic Effects: Potentially beneficial in managing diabetes .

Food and Nutritional Applications

Functional Food Potential

Certain Atriplex species are being investigated for their nutritional value and adaptability to climate change. For example, Atriplex portulacoides has been identified as a functional food source with high-value biochemical compositions . Its ability to thrive in harsh environments makes it a candidate for sustainable food production systems.

Summary Table: Applications of Atriplex

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Phytoremediation | Road salt remediation | Effective sodium and chloride extraction |

| Biofuel Production | Ethanol from Atriplex crassifolia | High saccharification yield post acid pre-treatment |

| Traditional Medicine | Medicinal uses of Atriplex halimus | Antioxidant, antibacterial properties identified |

| Nutritional Value | Functional food from Atriplex portulacoides | High-value biochemical compositions noted |

Eigenschaften

CAS-Nummer |

76847-54-6 |

|---|---|

Molekularformel |

C62H50Cl2MgN6O18 |

Molekulargewicht |

1262.3 g/mol |

IUPAC-Name |

magnesium;2-(4-chlorophenoxy)-2-methylpropanoate;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C42H30N6O12.2C10H11ClO3.Mg/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h1-24,31-36H;2*3-6H,1-2H3,(H,12,13);/q;;;+2/p-2 |

InChI-Schlüssel |

AGULDSVRMCKKIE-UHFFFAOYSA-L |

SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.[Mg+2] |

Kanonische SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.[Mg+2] |

Synonyme |

Atroplex magnesium chlorphenoxyisobutyrate - mesoinositol hexanicotinate magnesium chlorphenoxyisobutyrate, mesoinositol hexanicotinate drug combination |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.